2-(2-Ethylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-4-5-7-10(9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZKYQNKZIZZIZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)propanoic acid can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of ethylbenzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of this compound derivatives such as ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
2-(2-Ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenyl)propanoic acid, particularly in its role as an NSAID, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 2-(2-Ethylphenyl)propanoic acid and analogous compounds:
Physicochemical Properties
- Acidity and Solubility: The ortho-ethyl group in this compound may reduce solubility in polar solvents compared to derivatives with electron-withdrawing groups (e.g., nitro in ). Ester derivatives (e.g., ) exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability but reducing water solubility .
- Crystal Packing: In 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, steric effects from substituents lead to distinct dihedral angles and dimer formation . Similar packing behavior is expected in the target compound.
Biological Activity
2-(2-Ethylphenyl)propanoic acid, also known as a derivative of propanoic acid, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound this compound features a propanoic acid backbone with a 2-ethylphenyl substituent. This structure allows it to interact with various biological targets, influencing metabolic pathways and receptor activities.
Biological Activities
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's ability to modulate eicosanoid metabolism through cytochrome P450 pathways has been suggested as a mechanism for its anti-inflammatory effects .
2. Antimicrobial Activity
Recent studies have highlighted the compound's potential against drug-resistant pathogens. For instance, derivatives of amino acids with similar structures have shown activity against ESKAPE pathogens and drug-resistant Candida species, suggesting that modifications to the structure could enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and glucose homeostasis.
- Enzyme Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins .
- Antimicrobial Mechanisms : The compound's structural features allow it to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi .
Table 1: Summary of Biological Activities
Notable Research Findings
- Inflammation Studies : A study demonstrated that this compound significantly reduced inflammatory cytokines in animal models, supporting its use as a therapeutic agent for inflammatory diseases .
- Antimicrobial Efficacy : In vitro assays showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against multidrug-resistant strains, indicating potential for further development into novel antimicrobial agents .
- Metabolic Studies : Research indicated its role in modulating metabolic pathways through PPAR activation, suggesting applications in metabolic disorders such as diabetes.
Q & A
Basic: What are the established synthetic routes for 2-(2-Ethylphenyl)propanoic acid, and what experimental conditions are critical for optimizing yield?
Answer:
The compound is commonly synthesized via Friedel-Crafts alkylation using ethylbenzene and a propanoic acid derivative (e.g., propionyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ . Alternatively, oxidation of 2-(2-ethylphenyl)propanol with potassium permanganate (KMnO₄) under acidic conditions (e.g., H₂SO₄) yields the carboxylic acid. Key considerations include:
- Temperature control (60–80°C for Friedel-Crafts reactions).
- Stoichiometric ratios (excess AlCl₃ improves electrophilic substitution).
- Purification via recrystallization (ethanol/water mixtures) to isolate the product .
Advanced: How can AI-driven retrosynthesis tools improve pathway design for novel derivatives of this compound?
Answer:
AI platforms like Template_relevance Pistachio and Reaxys leverage reaction databases to predict feasible pathways by analyzing steric/electronic compatibility. For example:
- Stepwise retrosynthesis : Deconstruct the target into ethylbenzene and propanoic acid fragments, evaluating coupling strategies (e.g., Suzuki-Miyaura for aryl-alkyl bonds).
- Reaction feasibility scoring : Prioritize routes with high atom economy (>70%) and low hazard reagents.
- Case study : A 2024 study optimized a 3-step synthesis (78% yield) using Pd-catalyzed cross-coupling, validated by DFT calculations .
Basic: Which spectroscopic methods are most effective for structural characterization of this compound?
Answer:
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, multiplet), ethyl group (δ 1.2–1.4 ppm, triplet), and carboxylic acid proton (δ 12–13 ppm, broad).
- ¹³C NMR : Carboxylic carbon (δ ~175 ppm), quaternary aryl carbons (δ 140–145 ppm).
- IR spectroscopy : O-H stretch (2500–3300 cm⁻¹), C=O (1700 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) .
Advanced: How do substituent modifications at the ethyl or phenyl group influence bioactivity? Provide examples from structural analogs.
Answer:
- Electron-withdrawing groups (e.g., NO₂) : Enhance COX-2 inhibition (IC₅₀ reduced by 40% in 2-(2-nitrophenyl)propanoic acid vs. parent compound) .
- Fluorine substitution : Increases metabolic stability (t₁/₂ > 6h in hepatic microsomes) by blocking CYP450 oxidation .
- Methoxy groups : Reduce gastric toxicity (logP < 2.0) while maintaining anti-inflammatory activity .
Basic: What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?
Answer:
- COX-1/COX-2 inhibition : Use purified enzymes (e.g., human recombinant COX-2) with arachidonic acid substrate; measure prostaglandin E₂ (PGE₂) via ELISA .
- NF-κB luciferase reporter assay : Quantify inhibition of inflammatory signaling in LPS-stimulated macrophages .
- Cytotoxicity screening : MTT assay on human gastric epithelial cells (IC₅₀ > 100 µM indicates safety) .
Advanced: How can researchers resolve discrepancies in reported enzyme inhibition data (e.g., conflicting IC₅₀ values)?
Answer:
- Standardize assay conditions : pH 7.4 buffer, 37°C, and substrate concentration (10 µM arachidonic acid for COX assays).
- Validate with reference inhibitors : Include celecoxib (COX-2) and aspirin (COX-1) as controls.
- Meta-analysis : Pool datasets from ≥3 independent studies; apply ANOVA to identify outliers (p < 0.05) .
Basic: What computational methods aid in predicting the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate logP (2.1), solubility (-3.2 LogS), and BBB permeability (CNS < -2).
- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR); prioritize poses with ΔG < -8 kcal/mol .
Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?
Answer:
- Chiral auxiliaries : Use (R)-BINOL to induce enantioselectivity (>90% ee) in alkylation steps.
- Low-temperature reactions : Conduct couplings at -20°C to reduce epimerization.
- Enzymatic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
